

Verrucosidin: A Technical Guide to Producing Fungal Strains and Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Verrucosidin**

Cat. No.: **B1238970**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verrucosidin is a neurotoxic mycotoxin belonging to the family of highly reduced polyketides. [1][2] It is characterized by a methylated α -pyrone, a polyene linker, and an epoxidated tetrahydrofuran ring.[3] This compound has garnered significant interest in the scientific community due to its potent biological activities, including its ability to inhibit mitochondrial oxidative phosphorylation, which leads to cytotoxicity and potential antitumor effects.[3][4] **Verrucosidin** is primarily produced by various species within the *Penicillium* genus, with *Penicillium polonicum* being one of the most well-studied sources.[3][5][6][7] This technical guide provides an in-depth overview of the fungal strains and species known to produce **verrucosidin**, detailed experimental protocols for its cultivation and extraction, and an exploration of its biosynthetic pathway.

Verrucosidin-Producing Fungal Species and Strains

Verrucosidin production has been attributed to a range of fungal species, predominantly within the *Penicillium* genus. The following table summarizes the key species and strains identified as **verrucosidin** producers.

Fungal Species	Strain(s)	Key Findings
Penicillium polonicum	X6, CS-252	A common food contaminant capable of producing verrucosidin. ^{[3][5]} The biosynthetic gene cluster for verrucosidin has been identified and characterized in this species. ^{[6][7][8]} Strain CS-252, isolated from deep-sea cold-seep sediments, produces novel verrucosidin derivatives called poloncosidins. ^[9]
Penicillium aurantiogriseum	CBS 112021	Used as a positive control for verrucosidin production in research. ^[3] A marine-derived strain has been shown to produce verrucosidinol and verrucosidinol acetate, two new pyrone-type polyketides, along with verrucosidin. ^[10]
Penicillium verrucosum var. cyclopium	Not specified	One of the initial sources from which verrucosidin was isolated. ^[3]
Penicillium expansum	Not specified	Identified as a producer of verrucosidin. ^[3]
Penicillium crustosum	CAL64	Known to produce tremorgenic mycotoxins, with some strains also producing verrucosidin. ^{[3][11][12]}
Penicillium cellarum	YM1	Produces verrucosidin derivatives, including new compounds named penicicellarusins A-G, which

have shown glucose-uptake-stimulatory activity.[1][13]

Penicillium cyclopium SD-413

Isolated from marine sediment, this species produces C-9 epimeric verrucosidin derivatives.[14]

Experimental Protocols

Fungal Cultivation for **Verrucosidin** Production

1. In Vitro Culture of *Penicillium polonicum*[3][5]

- Strain Maintenance: Fungal strains are maintained in glycerol stock at -80°C. For routine use, they are grown on Potato Dextrose Agar (PDA) plates supplemented with 50 µg/ml streptomycin at 25°C in the dark for 7–10 days.
- Conidial Suspension Preparation: Conidia are harvested by adding 5 ml of sterile water with 0.01% (v/v) Tween-20 to the surface of a mature fungal culture on a Petri dish and gently scraping the surface. The conidial concentration is determined using a hemocytometer and adjusted as needed.
- Liquid Culture for **Verrucosidin** Production:
 - Inoculate 30 ml of Malt Extract Broth (MEB; 2% malt extract, 2% glucose, 0.1% peptone) or Czapek Yeast Broth (CYB; 0.5% yeast extract, 3.5% Czapek broth) with 1 ml of a conidial suspension (10^8 conidia/ml).
 - Incubate the flasks at 26°C for 10 days with a 12-hour light/12-hour dark cycle and 55% relative humidity.

2. Solid-State Fermentation of *Penicillium polonicum* CS-252[9]

- Medium Preparation: Use 1 L Erlenmeyer flasks containing a solid medium of 70 g rice, 0.3 g peptone, 0.5 g yeast extract, 0.2 g corn steep liquor, 0.1 g monosodium glutamate, and 100 mL of natural seawater. Autoclave the medium at 120°C for 20 minutes.

- Inoculation and Incubation: Inoculate the sterilized medium with fresh mycelia of *P. polonicum* CS-252 grown on PDA. Culture statically at room temperature for 30 days.

Verrucosidin Extraction and Purification

1. Extraction from Fungal Mycelium[3][5]

- Initial Extraction:
 - Place approximately 0.5 g of fungal mycelium in a 2-ml tube.
 - Add 1.5 ml of a methanol:chloroform (1:2, v/v) solution.
 - Subject the mixture to ultrasound for 30 minutes.
 - Centrifuge at $4452 \times g$ for 5 minutes and transfer the liquid phase to a new tube.
- Subsequent Extractions:
 - Perform a second extraction on the mycelial pellet with ethyl acetate.
 - Perform a third extraction with isopropanol.
- Concentration and Resuspension:
 - Combine all extracts and concentrate them at 45°C.
 - Resuspend the dry extract in 500 μ l of H₂O:acetonitrile (1:1, v/v) for analysis.

2. Extraction from Solid-State Fermentation[9]

- Extraction: Thoroughly extract the entire culture with ethyl acetate (EtOAc).
- Fractionation and Purification:
 - Fractionate the crude extract using column chromatography over Lobar LiChroprep RP-18 with a MeOH-H₂O gradient.

- Further purify the fractions using column chromatography on silica gel and Sephadex LH-20, followed by preparative Thin Layer Chromatography (TLC) to yield pure compounds.

Chemical Analysis

Verrucosidin and its derivatives are typically analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[3][5]

Verrucosidin Biosynthesis

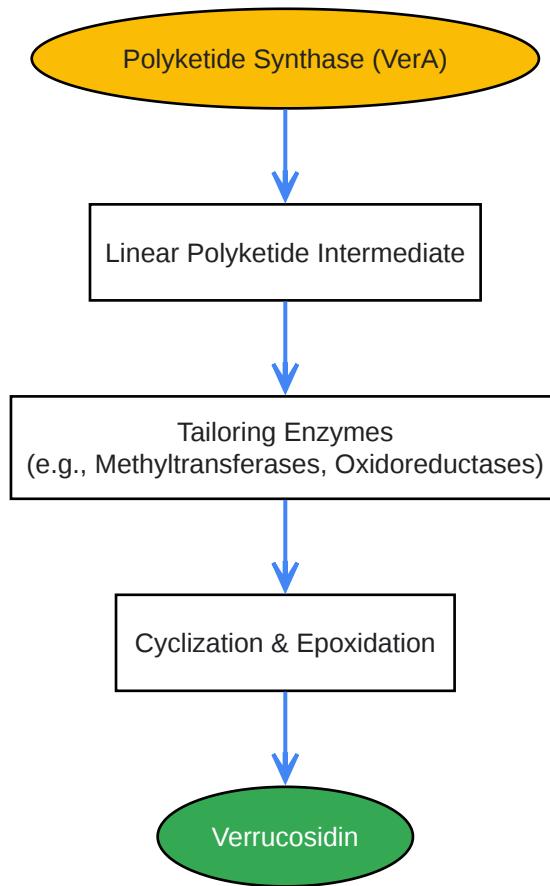
The biosynthesis of **verrucosidin** in *Penicillium polonicum* is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'ver' cluster.[6][7][8] The cornerstone of this cluster is the polyketide synthase (PKS) gene, verA.

Key Genes in the **Verrucosidin** Biosynthetic Gene Cluster:

Gene	Putative Function
verA	Polyketide Synthase (PKS)

The identification of the ver cluster was achieved through comparative genomics, transcriptional analysis, and targeted gene knockout using CRISPR-Cas9 technology.[3][6][7][8] By comparing the genome of *P. polonicum* with known α -pyrone PKS genes from other fungi, researchers identified 16 putative PKS genes.[7] Subsequent transcriptional analysis under **verrucosidin**-producing conditions revealed that only verA was actively transcribed.[8] The definitive role of verA was confirmed by creating a deletion mutant, which was no longer able to produce **verrucosidin**.[3][6][7]

Proposed Biosynthetic Pathway of Verrucosidin


The biosynthesis of **verrucosidin** is a complex process initiated by the VerA PKS. While the exact enzymatic steps for all tailoring enzymes in the cluster are still under investigation, a proposed pathway involves the iterative action of the PKS to assemble the polyketide backbone, followed by modifications such as methylation and cyclization to form the characteristic α -pyrone and tetrahydrofuran rings.

[Click to download full resolution via product page](#)

Caption: Workflow for the identification and validation of the **verrucosidin** gene cluster.

The following diagram illustrates a simplified, proposed biosynthetic pathway for **verrucosidin**.

[Click to download full resolution via product page](#)

Caption: Proposed biosynthetic pathway for **verrucosidin**.

Conclusion

The study of **verrucosidin** and its producing fungal strains is a dynamic field with implications for mycotoxin control in food safety and for the discovery of new therapeutic agents. The detailed methodologies and the elucidation of the biosynthetic gene cluster in *Penicillium polonicum* provide a solid foundation for further research. Future work may focus on optimizing production yields, exploring the bioactivity of novel **verrucosidin** derivatives, and further dissecting the regulatory networks that control **verrucosidin** biosynthesis. The application of synthetic biology and metabolic engineering approaches, guided by the knowledge of the 'ver' gene cluster, holds significant promise for the development of new pharmaceuticals and for mitigating the risks associated with this potent mycotoxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring Verrucosidin Derivatives with Glucose-Uptake-Stimulatory Activity from *Penicillium cellarum* Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Global Indoor Health Network - Tremorgens [globalindoorhealthnetwork.com]
- 5. Frontiers | CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* [frontiersin.org]
- 6. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* [iris.unito.it]
- 7. CRISPR-Cas9-Based Discovery of the Verrucosidin Biosynthesis Gene Cluster in *Penicillium polonicum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]

- 10. Verrucisidinol and verrucosidinol acetate, two pyrone-type polyketides isolated from a marine derived fungus, *Penicillium aurantiogriseum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. mdpi.com [mdpi.com]
- 14. Isolation and characterization of three pairs of verrucosidin epimers from the marine sediment-derived fungus *Penicillium cyclopium* and configuration revision of penicyrone A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Verrucosidin: A Technical Guide to Producing Fungal Strains and Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238970#verrucosidin-producing-fungal-strains-and-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com